Cas no 2034474-64-9 (4-(2-fluorophenyl)-3-{[1-(2-methoxyacetyl)piperidin-4-yl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one)

4-(2-Fluorophenyl)-3-{[1-(2-methoxyacetyl)piperidin-4-yl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one is a structurally complex heterocyclic compound featuring a fluorophenyl group and a piperidine moiety functionalized with a methoxyacetyl substituent. This molecule exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive compounds targeting central nervous system (CNS) disorders or enzyme modulation. The presence of the fluorine atom enhances metabolic stability and binding affinity, while the triazolone core offers versatility for further derivatization. Its well-defined stereochemistry and purity make it suitable for research applications requiring precise molecular interactions. The compound's synthetic accessibility and stability under standard conditions further contribute to its utility in medicinal chemistry and drug discovery.
4-(2-fluorophenyl)-3-{[1-(2-methoxyacetyl)piperidin-4-yl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one structure
2034474-64-9 structure
Product Name:4-(2-fluorophenyl)-3-{[1-(2-methoxyacetyl)piperidin-4-yl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS No:2034474-64-9
MF:C17H21FN4O3
MW:348.3720
CID:5354085
Update Time:2025-11-02

4-(2-fluorophenyl)-3-{[1-(2-methoxyacetyl)piperidin-4-yl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one Chemical and Physical Properties

Names and Identifiers

    • 4-(2-fluorophenyl)-3-[[1-(2-methoxyacetyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one
    • 4-(2-fluorophenyl)-3-((1-(2-methoxyacetyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one
    • 4-(2-fluorophenyl)-3-{[1-(2-methoxyacetyl)piperidin-4-yl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one
    • Inchi: 1S/C17H21FN4O3/c1-25-11-16(23)21-8-6-12(7-9-21)10-15-19-20-17(24)22(15)14-5-3-2-4-13(14)18/h2-5,12H,6-11H2,1H3,(H,20,24)
    • InChI Key: ZBMLDACFBYEQAU-UHFFFAOYSA-N
    • SMILES: FC1=C([H])C([H])=C([H])C([H])=C1N1C(N([H])N=C1C([H])([H])C1([H])C([H])([H])C([H])([H])N(C(C([H])([H])OC([H])([H])[H])=O)C([H])([H])C1([H])[H])=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 534
  • XLogP3: 1.1
  • Topological Polar Surface Area: 74.2

4-(2-fluorophenyl)-3-{[1-(2-methoxyacetyl)piperidin-4-yl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one Pricemore >>

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Additional information on 4-(2-fluorophenyl)-3-{[1-(2-methoxyacetyl)piperidin-4-yl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one

4-(2-fluorophenyl)-3-{[1-(2-methoxyacetyl)piperidin-4-yl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2034474-64-9): A Comprehensive Technical Overview

In the rapidly evolving field of medicinal chemistry, 4-(2-fluorophenyl)-3-{[1-(2-methoxyacetyl)piperidin-4-yl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2034474-64-9) has emerged as a compound of significant interest to researchers and pharmaceutical developers. This heterocyclic molecule combines several pharmacologically important structural motifs, including a fluorophenyl group, a piperidine core, and a 1,2,4-triazol-5-one moiety, making it a valuable scaffold for drug discovery.

The compound's unique 2-fluorophenyl substitution pattern has drawn particular attention, as fluorine atoms are known to enhance metabolic stability and membrane permeability in drug molecules. Recent studies suggest that modifications at the methoxyacetyl-piperidinyl position can significantly influence the compound's biological activity profile, making it a versatile building block for targeted therapies.

From a synthetic chemistry perspective, CAS 2034474-64-9 represents an excellent example of modern heterocyclic compound design. The 1,2,4-triazol-5-one core provides multiple sites for structural modification, allowing medicinal chemists to fine-tune physicochemical properties while maintaining the compound's stability under physiological conditions. This adaptability has made it particularly valuable in the development of central nervous system (CNS) targeting compounds, a rapidly growing area of pharmaceutical research.

Recent patent literature indicates growing interest in 4-(2-fluorophenyl)-3-{[1-(2-methoxyacetyl)piperidin-4-yl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives for potential applications in neurological disorders. The compound's ability to cross the blood-brain barrier, combined with its favorable pharmacokinetic profile, makes it an attractive candidate for further development. Researchers are particularly interested in its potential interactions with G-protein coupled receptors (GPCRs), which represent one of the most important drug target classes in modern medicine.

The piperidin-4-ylmethyl substitution at position 3 of the triazolone ring introduces significant conformational flexibility to the molecule. This feature, combined with the 2-methoxyacetyl group, allows for optimal spatial orientation of pharmacophores when interacting with biological targets. Computational modeling studies suggest that these structural elements contribute to the compound's potential as a selective receptor modulator.

In the context of current pharmaceutical trends, 2034474-64-9 aligns well with the industry's focus on precision medicine and targeted drug delivery. Its modular structure enables the development of compound libraries with diverse biological activities, addressing the growing need for personalized therapeutic approaches. The presence of both hydrogen bond donors and acceptors in its molecular architecture enhances its potential for forming specific interactions with biological targets.

From a chemical stability perspective, 4-(2-fluorophenyl)-3-{[1-(2-methoxyacetyl)piperidin-4-yl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one demonstrates excellent shelf life under standard storage conditions. The fluorine atom at the phenyl ring not only influences the compound's electronic properties but also contributes to its metabolic stability, a crucial factor in drug development. Stability studies indicate that the compound remains stable across a wide pH range, suggesting good formulation potential.

The growing body of research on triazolone-containing compounds has highlighted their importance in modern drug discovery. As a representative of this class, CAS 2034474-64-9 offers multiple advantages for medicinal chemistry applications. Its balanced lipophilicity profile, achieved through careful design of the piperidinyl methoxyacetyl moiety, makes it particularly suitable for oral drug development programs.

Recent advances in synthetic methodology have improved access to 4-(2-fluorophenyl)-3-{[1-(2-methoxyacetyl)piperidin-4-yl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one and its analogs. Modern flow chemistry techniques have enabled more efficient production of the piperidine intermediate, while novel triazolone formation methods have enhanced the overall yield and purity of the final product. These technological improvements have made the compound more accessible for research purposes.

In the context of green chemistry initiatives, synthetic routes to 2034474-64-9 have been optimized to reduce environmental impact. The development of atom-economical processes for introducing the 2-methoxyacetyl group has significantly decreased the generation of hazardous byproducts. These advancements align with the pharmaceutical industry's commitment to sustainable manufacturing practices.

The compound's crystalline properties have been extensively characterized, revealing multiple polymorphic forms. This polymorphism study is particularly relevant given the current focus on solid-state chemistry in drug development. The ability to control crystallization conditions for 4-(2-fluorophenyl)-3-{[1-(2-methoxyacetyl)piperidin-4-yl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one ensures consistent quality in pharmaceutical applications.

Looking forward, CAS 2034474-64-9 represents a promising scaffold for the development of next-generation therapeutics. Its structural features address several current challenges in drug discovery, including blood-brain barrier penetration and target selectivity. As research continues to uncover new applications for triazolone derivatives, this compound is poised to play an important role in advancing medicinal chemistry.

The pharmaceutical industry's increasing focus on fragment-based drug discovery has further highlighted the value of 4-(2-fluorophenyl)-3-{[1-(2-methoxyacetyl)piperidin-4-yl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one as a versatile building block. Its moderate molecular weight and well-defined pharmacophore elements make it ideal for structure-activity relationship studies. Recent publications have demonstrated its utility in generating lead compounds with improved target affinity and drug-like properties.

In conclusion, 4-(2-fluorophenyl)-3-{[1-(2-methoxyacetyl)piperidin-4-yl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2034474-64-9) represents a sophisticated example of modern medicinal chemistry design. Its unique combination of structural features addresses multiple current challenges in drug development, from target engagement to pharmacokinetic optimization. As research continues to explore its full potential, this compound is likely to remain an important tool for pharmaceutical innovation in the coming years.

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